Cas no 1445951-55-2 (tert-Butyl 3-nitroazetidine-1-carboxylate)
tert-Butyl 3-nitroazetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-nitroazetidine-1-carboxylate
- VHC95155
- SB51041
- AS-39838
- 1445951-55-2
- EN300-1587718
- SCHEMBL20695413
- MFCD25509427
- tert-Butyl3-nitroazetidine-1-carboxylate
- AKOS027330896
- SY127110
- DB-173775
- CS-0036068
- 1-Boc-3-nitroazetidine
-
- MDL: MFCD25509427
- Inchi: 1S/C8H14N2O4/c1-8(2,3)14-7(11)9-4-6(5-9)10(12)13/h6H,4-5H2,1-3H3
- InChI Key: NWGAORDHJOIORF-UHFFFAOYSA-N
- SMILES: O(C(N1CC(C1)[N+](=O)[O-])=O)C(C)(C)C
Computed Properties
- Exact Mass: 202.09535693g/mol
- Monoisotopic Mass: 202.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 75.4
tert-Butyl 3-nitroazetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285581-1g |
tert-Butyl 3-nitroazetidine-1-carboxylate |
1445951-55-2 | 95+% | 1g |
$454 | 2021-06-09 | |
| Chemenu | CM285581-5g |
tert-Butyl 3-nitroazetidine-1-carboxylate |
1445951-55-2 | 95+% | 5g |
$1363 | 2021-06-09 | |
| Alichem | A449041346-1g |
tert-Butyl 3-nitroazetidine-1-carboxylate |
1445951-55-2 | 95% | 1g |
459.38 USD | 2021-06-15 | |
| Alichem | A449041346-5g |
tert-Butyl 3-nitroazetidine-1-carboxylate |
1445951-55-2 | 95% | 5g |
1,350.37 USD | 2021-06-15 | |
| TRC | B812350-10mg |
tert-butyl 3-nitroazetidine-1-carboxylate |
1445951-55-2 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B812350-50mg |
tert-butyl 3-nitroazetidine-1-carboxylate |
1445951-55-2 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | B812350-100mg |
tert-butyl 3-nitroazetidine-1-carboxylate |
1445951-55-2 | 100mg |
$ 185.00 | 2022-06-06 | ||
| abcr | AB455640-250 mg |
tert-Butyl 3-nitroazetidine-1-carboxylate; . |
1445951-55-2 | 250MG |
€195.10 | 2023-07-18 | ||
| abcr | AB455640-1 g |
tert-Butyl 3-nitroazetidine-1-carboxylate; . |
1445951-55-2 | 1g |
€388.80 | 2023-07-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL101190-250mg |
tert-butyl 3-nitroazetidine-1-carboxylate |
1445951-55-2 | 97% | 250mg |
¥127.0 | 2024-04-24 |
tert-Butyl 3-nitroazetidine-1-carboxylate Suppliers
tert-Butyl 3-nitroazetidine-1-carboxylate Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on tert-Butyl 3-nitroazetidine-1-carboxylate
tert-Butyl 3-Nitroazetidine-1-Carboxylate: A Comprehensive Overview
tert-Butyl 3-Nitroazetidine-1-Carboxylate, also known by its CAS number 1445951-55-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a tert-butyl group with a nitro-substituted azetidine ring. The combination of these functional groups makes it a versatile building block for various applications in drug discovery, polymer synthesis, and advanced materials development.
The synthesis of tert-Butyl 3-Nitroazetidine-1-Carboxylate involves a multi-step process that typically begins with the preparation of the azetidine ring. This is often achieved through cyclization reactions, where appropriate starting materials are subjected to conditions that promote ring formation. The introduction of the nitro group at the 3-position of the azetidine ring is a critical step, as it imparts specific electronic and steric properties to the molecule. Finally, the attachment of the tert-butyl carboxylate group is carried out, ensuring the stability and reactivity of the final product.
Recent studies have highlighted the potential of tert-Butyl 3-Nitroazetidine-1-Carboxylate in drug discovery efforts. Its unique structure allows for interactions with various biological targets, making it a promising candidate for the development of new therapeutic agents. Researchers have explored its ability to modulate enzyme activity and influence cellular signaling pathways, which are crucial for treating diseases such as cancer and neurodegenerative disorders.
In addition to its biological applications, tert-Butyl 3-Nitroazetidine-1-Carboxylate has found utility in polymer chemistry. The compound's functional groups enable it to serve as a monomer in polymerization reactions, leading to the creation of novel materials with tailored properties. These materials exhibit improved mechanical strength, thermal stability, and chemical resistance, making them suitable for use in high-performance applications such as aerospace components and electronic devices.
The versatility of tert-Butyl 3-Nitroazetidine-1-Carboxylate extends to its role in organic synthesis as a versatile intermediate. Its ability to undergo various transformations, including nucleophilic substitutions and cycloadditions, makes it an invaluable tool for constructing complex molecular architectures. Recent advancements in catalytic methods have further enhanced its utility, enabling more efficient and selective syntheses.
From an environmental standpoint, researchers have investigated the biodegradability and ecological impact of tert-Butyl 3-Nitroazetidine-1-Carboxylate. Studies suggest that under certain conditions, the compound can undergo microbial degradation, reducing its persistence in natural environments. This information is crucial for assessing its safety profile and ensuring sustainable practices in its production and use.
In conclusion, tert-Butyl 3-Nitroazetidine-1-Carboxylate, with its CAS number 1445951-55-2, stands as a multifaceted compound with diverse applications across multiple disciplines. Its structural features and reactivity make it an essential component in modern chemical research and development. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even greater role in advancing scientific innovation.
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